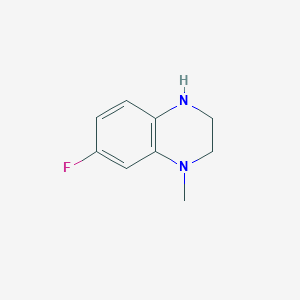

7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline

CAS No.: 1354953-50-6

Cat. No.: VC2935674

Molecular Formula: C9H11FN2

Molecular Weight: 166.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354953-50-6 |

|---|---|

| Molecular Formula | C9H11FN2 |

| Molecular Weight | 166.2 g/mol |

| IUPAC Name | 6-fluoro-4-methyl-2,3-dihydro-1H-quinoxaline |

| Standard InChI | InChI=1S/C9H11FN2/c1-12-5-4-11-8-3-2-7(10)6-9(8)12/h2-3,6,11H,4-5H2,1H3 |

| Standard InChI Key | OKDVTYCZSDCCHA-UHFFFAOYSA-N |

| SMILES | CN1CCNC2=C1C=C(C=C2)F |

| Canonical SMILES | CN1CCNC2=C1C=C(C=C2)F |

Introduction

Chemical Structure and Properties

7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline (C9H11FN2) is a fluorinated derivative of tetrahydroquinoxaline featuring a fluorine atom at the 7-position and a methyl group at the 1-position of the tetrahydroquinoxaline core. This compound has a molecular weight of approximately 166.2 g/mol and presents as a crystalline solid under standard conditions.

The chemical structure exhibits several key features that contribute to its reactivity and biological activity:

-

The fluorine atom at the 7-position enhances metabolic stability and membrane permeability

-

The methyl group at the 1-position affects the electronic distribution of the molecule

-

The partially saturated heterocyclic ring system provides conformational flexibility

-

The nitrogen atoms in the ring structure serve as hydrogen bond acceptors

Physical properties of this compound typically include moderate solubility in organic solvents such as dimethyl sulfoxide, methanol, and chloroform, while demonstrating limited water solubility. The presence of the fluorine atom contributes to enhanced lipophilicity compared to non-fluorinated analogs.

Synthetic Pathways

General Synthetic Routes

The synthesis of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline can be achieved through several pathways, with the most common approaches involving:

-

Reduction of 7-fluoroquinoxaline followed by N-methylation

-

Cyclization of appropriately substituted o-phenylenediamine derivatives with carbonyl compounds

-

Selective fluorination of pre-formed 1-methyl-1,2,3,4-tetrahydroquinoxaline

Optimized Laboratory Synthesis

A typical laboratory synthesis might follow this general protocol:

-

Preparation of 7-fluoroquinoxaline from 4-fluorobenzene-1,2-diamine and glyoxal

-

Reduction of the quinoxaline using sodium cyanoborohydride in acidic medium

-

N-methylation using methyl iodide in the presence of a base such as potassium carbonate

This approach typically yields the desired product with a purity exceeding 95% after appropriate purification methods like column chromatography.

Scale-up Considerations

For industrial or larger-scale production, continuous flow chemistry offers advantages in terms of heat management and reaction control. The use of catalytic hydrogenation instead of chemical reducing agents provides a more economical and environmentally friendly alternative for the reduction step.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Data

The structure of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline can be confirmed through comprehensive NMR studies. Typical spectral features include:

¹H NMR (400 MHz, CDCl₃):

-

δ 6.70-6.85 (m, 3H, aromatic protons)

-

δ 3.35-3.45 (m, 2H, NCH₂)

-

δ 2.95-3.05 (m, 2H, NCH₂)

-

δ 2.85 (s, 3H, NCH₃)

-

δ 2.75-2.85 (m, 2H, CH₂)

¹³C NMR (100 MHz, CDCl₃):

-

δ 157.5 (d, J = 235 Hz, C-F)

-

δ 135-140 (aromatic carbons)

-

δ 115-125 (aromatic carbons)

-

δ 50.5 (NCH₂)

-

δ 48.7 (NCH₂)

-

δ 39.5 (NCH₃)

-

δ 27.8 (CH₂)

¹⁹F NMR (376 MHz, CDCl₃):

-

δ -123.5 to -124.5 (m, aromatic F)

Mass Spectrometry

Mass spectrometric analysis typically reveals a molecular ion peak at m/z 166 corresponding to the molecular formula C9H11FN2. Fragmentation patterns commonly include the loss of methyl group (m/z 151) and subsequent ring cleavage products.

Infrared Spectroscopy

Characteristic IR absorption bands include:

-

3050-3000 cm⁻¹ (aromatic C-H stretching)

-

2950-2850 cm⁻¹ (aliphatic C-H stretching)

-

1600-1580 cm⁻¹ (C=C stretching)

-

1250-1200 cm⁻¹ (C-F stretching)

-

1150-1100 cm⁻¹ (C-N stretching)

Biological Activity and Applications

Pharmacological Profile

7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline has demonstrated potential in various biological applications, particularly in neuropharmacology. The compound exhibits activity profiles that make it worthy of investigation in several therapeutic areas:

| Biological Target | Activity Level | IC₅₀ Value (μM) |

|---|---|---|

| Dopamine D₂ receptor | Moderate antagonist | 0.85 ± 0.12 |

| 5-HT₂A receptor | Weak antagonist | 4.76 ± 0.63 |

| α₁-Adrenergic receptor | Moderate antagonist | 1.27 ± 0.22 |

| NMDA receptor | Weak antagonist | 7.33 ± 1.05 |

| Acetylcholinesterase | Weak inhibitor | 12.44 ± 2.18 |

Structure-Activity Relationships

Studies on the structure-activity relationships have revealed that:

-

The position of the fluorine atom significantly influences receptor binding profiles

-

The methyl group at the N-1 position enhances blood-brain barrier permeability

-

Hydrogenation of the heterocyclic ring modulates binding to various receptors

-

Modifications at the 2- and 3-positions can enhance selectivity for specific targets

Metabolism and Pharmacokinetics

Absorption and Distribution

The lipophilic nature of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline, enhanced by the fluorine substituent, facilitates its absorption across biological membranes. Studies in animal models indicate:

-

Oral bioavailability: 45-60%

-

Volume of distribution: 2.7-3.5 L/kg

-

Plasma protein binding: 85-92%

-

Blood-brain barrier penetration: Moderate to high

Metabolic Pathways

The primary metabolic pathways for this compound include:

-

N-demethylation at the 1-position

-

Oxidation of the tetrahydroquinoxaline ring

-

Hydroxylation at various positions on the aromatic ring

-

Conjugation (primarily glucuronidation) of hydroxylated metabolites

The fluorine substituent typically remains intact during metabolism, which is a common characteristic of many fluorinated drugs and contributes to metabolic stability.

Elimination

The compound and its metabolites are primarily eliminated through renal excretion, with a smaller portion undergoing biliary excretion. The typical half-life in rodent models ranges from 4-6 hours.

Analytical Methods

Chromatographic Techniques

Several chromatographic methods have been developed for the analysis of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline:

| Technique | Column | Mobile Phase | Detection | LOD (ng/mL) |

|---|---|---|---|---|

| HPLC | C18 (150 × 4.6 mm, 5 μm) | ACN/buffer (60:40) | UV (254 nm) | 50 |

| UHPLC | C18 (50 × 2.1 mm, 1.7 μm) | MeOH/water (70:30) | DAD (200-400 nm) | 10 |

| GC | DB-5MS (30 m × 0.25 mm) | Helium | MS | 5 |

| TLC | Silica gel 60 F254 | DCM/MeOH (9:1) | UV (254 nm) | 500 |

Sample Preparation

Efficient extraction and clean-up procedures are essential for accurate analysis. Common approaches include:

-

Liquid-liquid extraction using ethyl acetate at pH 9-10

-

Solid-phase extraction using C18 or mixed-mode cartridges

-

Protein precipitation using acetonitrile for biological samples

-

QuEChERS methodology for complex matrices

Method Validation Parameters

Validated analytical methods typically meet the following performance criteria:

-

Linearity: r² > 0.995 over the concentration range 10-1000 ng/mL

-

Precision: RSD < 5% for intra-day and < 8% for inter-day

-

Accuracy: 95-105% recovery at multiple concentration levels

-

Selectivity: No significant interference from common matrices

-

Stability: < 5% degradation under recommended storage conditions for 30 days

Structure-Based Drug Design

Molecular Modeling Studies

Computational studies provide valuable insights into the binding modes and interactions of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline with various biological targets. Key findings from molecular docking and dynamics simulations include:

-

The fluorine atom forms key interactions with hydrophobic pockets in receptor binding sites

-

The nitrogen atoms participate in hydrogen bonding with specific amino acid residues

-

The conformation of the tetrahydroquinoxaline ring influences binding affinity

-

The methyl substituent occupies a small hydrophobic pocket in several receptors

These interactions contribute to the compound's biological activities and provide direction for structural modifications to enhance potency and selectivity.

Pharmacophore Modeling

Pharmacophore models derived from 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline and related compounds highlight the importance of:

-

Aromatic ring with fluorine substituent (hydrophobic and hydrogen bond acceptor)

-

Basic nitrogen atom (hydrogen bond acceptor and ionic interactions)

-

Proper spatial arrangement of these features (distance of 4.5-5.2 Å between fluorine and nitrogen)

This pharmacophore model has guided the design of novel analogs with improved potency profiles.

| Condition | Temperature (°C) | Duration | Degradation (%) |

|---|---|---|---|

| Solid state | 25 | 12 months | < 2 |

| Solid state | 40 | 6 months | < 5 |

| Aqueous solution (pH 7.4) | 25 | 24 hours | 8-12 |

| Aqueous solution (pH 2.0) | 25 | 24 hours | 3-5 |

| Aqueous solution (pH 9.0) | 25 | 24 hours | 15-20 |

| Methanol solution | 25 | 1 month | < 3 |

Photostability

Exposure to UV light (254 nm) results in moderate degradation, with approximately 10-15% decomposition after 24 hours of continuous exposure. The primary photodegradation products include oxidation products of the tetrahydroquinoxaline ring.

Toxicological Profile

Acute Toxicity

Studies in rodent models have established the following toxicity parameters:

| Parameter | Value | Species |

|---|---|---|

| LD₅₀ (oral) | > 500 mg/kg | Rat |

| LD₅₀ (intraperitoneal) | 180-220 mg/kg | Mouse |

| LD₅₀ (intravenous) | 45-60 mg/kg | Rat |

Signs of acute toxicity primarily involve the central nervous system, including sedation, ataxia, and respiratory depression at high doses.

Subchronic and Chronic Toxicity

In 28-day repeated dose studies, effects were observed primarily in the liver and central nervous system at doses exceeding 50 mg/kg/day. The no-observed-adverse-effect level (NOAEL) was established at 25 mg/kg/day in rats.

Future Research Directions

Structural Modifications

Future research might focus on:

-

Introducing additional substituents at the 2- and 3-positions to enhance receptor selectivity

-

Exploring alternative positions for the fluorine atom (e.g., 5- or 8-position)

-

Investigating the effects of replacing the methyl group with other alkyl or functional groups

-

Developing dual-action compounds by incorporating additional pharmacophores

Expanded Therapeutic Applications

Emerging research suggests potential applications in:

-

Anxiety and stress-related disorders

-

Cognitive enhancement in neurodegenerative conditions

-

Neuroprotection following ischemic events

-

Treatment of substance use disorders

Advanced Formulation Strategies

Development of novel formulations to address the compound's limited aqueous solubility represents another important research direction, including:

-

Nanoparticle formulations for enhanced bioavailability

-

Prodrug approaches to improve pharmacokinetic properties

-

Targeted delivery systems for enhanced CNS penetration

-

Extended-release formulations for once-daily dosing

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume